molecular formula C16H16 B1295329 1,1-Di-o-tolylethylene CAS No. 2919-19-9

1,1-Di-o-tolylethylene

Cat. No. B1295329
CAS RN: 2919-19-9
M. Wt: 208.3 g/mol
InChI Key: MUZMRKGPXHDTOF-UHFFFAOYSA-N
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Description

1,1-Di-o-tolylethylene is a type of 1,1-diarylethylene, a class of compounds that have garnered interest due to their biological relevance. These compounds are characterized by having two aryl groups attached to a double bond. The specific substitution pattern of the aryl groups can significantly influence the physical, chemical, and biological properties of these molecules.

Synthesis Analysis

The synthesis of 1,1-diarylethylenes, such as 1,1-Di-o-tolylethylene, can be achieved through the palladium-catalyzed arylation of N-tosylhydrazones with aryl triflates. This method is described as quick and efficient, employing a catalytic system consisting of Pd(OAc)2/XPhos with tBuOLi as the base in dioxane solvent. The process tolerates a variety of substituents on both the hydrazones and the triflates, providing a complementary route to existing methods for synthesizing diarylethylenes of biological interest .

Molecular Structure Analysis

While the provided data does not include specific details on the molecular structure of 1,1-Di-o-tolylethylene, the general structure of diarylethylenes suggests that the aryl groups can significantly impact the molecule's conformation and reactivity. The spatial arrangement of these groups around the double bond is crucial for the compound's properties and potential interactions with biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1-Di-o-tolylethylene would be influenced by the presence of the o-tolyl groups. These properties include solubility, melting point, and reactivity, which are not detailed in the provided data. However, the synthesis method described suggests that the compound is stable under the reaction conditions and can be manipulated using standard laboratory techniques .

Relevant Case Studies

Scientific Research Applications

Synthesis and Chemical Reactions

1,1-Di-o-tolylethylene (DTE) has been utilized in various synthesis and chemical reaction studies. A notable application is its conversion into 3,3,6,6-tetraaryl-1,2-dioxans in the presence of oxygen and antimony(V) chloride under specific conditions (Haynes, Probert, & Wilmot, 1978). Additionally, DTE's role in capping living polystyryl cations in polymerization processes has been explored, showing significant effects on polymerization kinetics (Canale & Faust, 1999).

Photochemical Reactions

DTE has been investigated in photochemical electron-transfer reactions. Its interactions with photoexcited cyanoanthracenes, leading to various reaction products including cyclodimers and dehydrodimers, have been studied (Mattes & Farid, 1986).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, DTE has been used in the synthesis of specific polymers and compounds. For instance, its role in stabilizing carbon cations during polymerization has been analyzed, highlighting its influence on polymer stability and structure (Mao Jing, 2013).

properties

IUPAC Name

1-methyl-2-[1-(2-methylphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-12-8-4-6-10-15(12)14(3)16-11-7-5-9-13(16)2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZMRKGPXHDTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=C)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183444
Record name 1,1-Di-o-tolylethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Di-o-tolylethylene

CAS RN

2919-19-9
Record name 1,1-Di-o-tolylethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Di-o-tolylethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AG Evans, PMS Jones, JH Thomas - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… l-Di-o-tolylethaaol, from ethyl acetate and o-tolylmagnesium bromide, was dehydrated and the 1 : 1-di-o-tolylethylene purified as for 1 : l-di-p-tolylethylene l6 (mp 40-41"; lit.,3 mp 42.6"). …
Number of citations: 3 pubs.rsc.org
JE Frey, AM Andrews, DG Ankoviac… - The Journal of …, 1990 - ACS Publications
Spectral characteristics (Xmax, Avy2, e) and association constants (K) of charge-transfer (CT) complexes of tetracyanoethylene (TCNE) with 89 nydrocarbon donors (D) including …
Number of citations: 70 pubs.acs.org
M Sarker, MM Rashid - International Journal of Engineering and …, 2013 - academia.edu
Plastics using demand all over the world due to plastics lightweight and durability its practice is very efficient in all sectors of the world. Plastics have many advantages and …
Number of citations: 5 www.academia.edu
A Salmon, D Dalmazzone - Journal of physical and chemical reference …, 2006 - pubs.aip.org
A predictive method, based on Benson’s group additivity technique, is developed for calculating the enthalpy of formation in the solid phase, at 298.15 K , of carbon-hydrogen …
Number of citations: 45 pubs.aip.org

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